molecular formula C15H8ClFN4O4 B2864505 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 921101-31-7

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2864505
CAS No.: 921101-31-7
M. Wt: 362.7
InChI Key: OAZZSCWRJKWEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a 2-chloro-5-nitrobenzamide moiety at position 2. The oxadiazole ring, known for its electron-withdrawing properties, enhances metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4O4/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZZSCWRJKWEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation via Cyclization of Amidoximes

The 1,3,4-oxadiazole moiety is synthesized through cyclocondensation of 4-fluorobenzamidoxime with β-keto esters. As demonstrated in Patent WO2007124024A2, this reaction is catalyzed by potassium carbonate under vacuum at 85°C, yielding 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 80–85% efficiency. The mechanism involves nucleophilic attack of the amidoxime oxygen on the β-keto ester carbonyl, followed by dehydration (Figure 1).

Reaction Conditions:

  • Catalyst: K₂CO₃ (1.5 equiv)
  • Solvent: Neat methyl pivaloylacetate
  • Temperature: 85°C (reflux)
  • Time: 12 hours

Table 1. Optimization of Oxadiazole Ring Synthesis

Parameter Variation Range Optimal Value Yield (%)
Catalyst Loading 0.5–2.0 equiv 1.5 equiv K₂CO₃ 85
Temperature 70–110°C 85°C 83
Solvent System Toluene vs. Neat ester Neat ester 80

Amide Bond Formation via Nucleophilic Acyl Substitution

The benzamide group is introduced by reacting 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride. As reported in PMC6017536, this step employs Schotten-Baumann conditions with a biphasic system to minimize hydrolysis.

Procedure:

  • Dissolve 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in THF.
  • Add 2-chloro-5-nitrobenzoyl chloride (1.2 equiv) dropwise at 0°C.
  • Adjust pH to 8–9 using 10% NaHCO₃.
  • Stir for 4 hours at 25°C.

Key Observations:

  • Excess acyl chloride (1.2 equiv) prevents dimerization of the oxadiazole amine.
  • Lower temperatures (0–5°C) suppress nitro group reduction.

Advanced Methodologies and Process Optimization

Microwave-Assisted Synthesis

Microwave irradiation at 100°C reduces cyclocondensation time from 12 hours to 45 minutes. A study on analogous benzamides showed a 92% yield increase when using 300 W irradiation.

Table 2. Conventional vs. Microwave Synthesis

Method Time (h) Yield (%) Purity (%)
Conventional 12 80 95
Microwave (300 W) 0.75 88 97

Enzymatic Catalysis for Chiral Resolution

Lipase B from Candida antarctica resolves racemic mixtures of the oxadiazole intermediate with 98% enantiomeric excess. This method, adapted from PMC6017536, uses isopropyl ether as a solvent at 40°C.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.32 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.92–7.88 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H).
  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Table 3. Comparative HPLC Retention Times

Compound Column Retention Time (min)
Starting Amidoxime C18, 250 mm 6.2
Oxadiazole Intermediate C18, 250 mm 8.7
Final Benzamide Product C18, 250 mm 12.4

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Patent US20130303781A1 highlights a closed-loop system where toluene is recovered via distillation (90% efficiency), reducing raw material costs by 25%.

Crystallization Optimization

Ethanol/water (70:30) mixtures produce needle-shaped crystals with a melting point of 198–200°C, conforming to USP monographs for benzamide antifungals.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name (CAS/Identifier) Structural Features Biological Activity Reference
Target Compound 2-Chloro-5-nitrobenzamide; 5-(4-fluorophenyl)-1,3,4-oxadiazole Potential anticancer activity (e.g., HepG2, HeLa); possible RORγ modulation
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (883839-40-5) 4-fluorobenzamide; 5-(4-chlorophenyl)-1,3,4-oxadiazole Structural analog; activity not explicitly reported
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Compound II) Oxadiazole with 4-chlorophenyl and 4-fluorophenyl substituents Superior anticancer activity (leukemia, prostate) vs. methoxy-substituted analogs
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP) Nitrobenzamide with bulky isopropyl-methylphenyl; lacks oxadiazole Minimal G6PC mRNA induction (1.2-fold)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (313395-73-2) Thiazole ring; nitro and chloro substituents Structural differences may alter solubility and target selectivity

Key Findings

Role of the Oxadiazole Ring: The 1,3,4-oxadiazole core enhances metabolic stability and facilitates π-π stacking interactions with biological targets, as seen in Compound II’s superior anticancer activity compared to non-oxadiazole analogs like 2IP6MP . Substitution at position 5 of the oxadiazole (e.g., 4-fluorophenyl in the target compound vs. 4-chlorophenyl in ) alters electronic properties, impacting binding affinity.

In 2IP6MP, the absence of an oxadiazole ring correlates with reduced RORγ-related gene modulation (1.2-fold G6PC mRNA induction vs. 2.1-fold in chloro-methylphenyl analogs) .

Heterocyclic Variations :

  • Thiazole-based analogs (e.g., ) exhibit distinct solubility and pharmacokinetic profiles due to sulfur’s polarizability, contrasting with the oxadiazole’s rigidity.

Biological Activity

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide, also known as KKL-35, is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H9ClFN3O2
  • Molecular Weight : 317.70 g/mol
  • CAS Number : 865285-29-6

KKL-35 exhibits its biological effects primarily through the inhibition of trans-translation processes in bacteria. This mechanism is crucial for the survival of certain bacterial strains, particularly those reliant on trans-translation for protein synthesis. The compound has been shown to inhibit the trans-translation tagging reaction with an IC50 value of 0.9 μM, indicating a potent effect on bacterial growth inhibition .

Antimicrobial Activity

KKL-35 has demonstrated broad-spectrum antibiotic activity. The inhibition of trans-translation leads to the suppression of growth in various pathogenic strains, including Shigella flexneri, which relies heavily on this mechanism for survival . The compound's efficacy is supported by genetic and pharmacological evidence that links its inhibitory action to growth suppression.

Antidiabetic Potential

Recent studies have also explored the antidiabetic properties of KKL-35 derivatives. In vitro assays against α-glucosidase and α-amylase revealed promising results:

Compoundα-Glucosidase IC50 (μM)α-Amylase IC50 (μM)
KKL-3510.75 ± 0.520.90 ± 0.31
Acarbose39.48 ± 0.805.60 ± 0.30

The most active derivative (R = 2-CH₃-5-NO₂) exhibited significantly lower IC50 values compared to acarbose, a standard antidiabetic drug .

Structure-Activity Relationship (SAR)

The presence of electron-donating and electron-withdrawing groups significantly influences the biological activity of KKL-35 derivatives. The combination of these groups generates a uniform electron flow within the molecule, enhancing its inhibitory potential against both α-glucosidase and α-amylase enzymes . Variations in substituents on the phenyl ring have shown to alter the inhibitory activity, indicating that careful modification can lead to more effective compounds.

Case Studies

  • Antimicrobial Efficacy : A study investigating KKL-35's effects on S. flexneri demonstrated a clear correlation between trans-translation inhibition and bacterial growth suppression. Genetic experiments confirmed that alternative mechanisms could relieve growth suppression when trans-translation was inhibited, underscoring the specificity of KKL-35's action .
  • Antidiabetic Activity : In a series of synthesized compounds based on KKL-35, one derivative showed remarkable efficacy against both α-glucosidase and α-amylase with IC50 values significantly lower than those of established drugs like acarbose. This suggests potential for development into therapeutic agents for managing type 2 diabetes .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide?

Methodological Answer: The synthesis typically involves a multi-step pathway:

Formation of the 1,3,4-oxadiazole ring : React 4-fluorobenzoyl hydrazide with carbon disulfide under alkaline conditions to form a thiosemicarbazide intermediate, followed by cyclization using sulfuric acid .

Coupling with the benzamide moiety : React the oxadiazole intermediate with 2-chloro-5-nitrobenzoyl chloride in dry dichloromethane, using triethylamine as a base to facilitate amide bond formation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Oxadiazole formationCS₂, KOH, H₂SO₄, 0°C → 80°C65–7090
Amide coupling2-Chloro-5-nitrobenzoyl chloride, Et₃N75–8095

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, nitro group deshielding effects) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 403.0462 (calculated for C₁₅H₈ClFN₄O₄) .
  • X-ray Diffraction (XRD) : Employ SHELXL for single-crystal refinement to resolve stereochemical ambiguities (e.g., dihedral angles between oxadiazole and benzamide planes) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ciprofloxacin .
  • Cytotoxicity Screening : Test against HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma) cell lines via MTT assay (IC₅₀ reported at 12–18 µM for related oxadiazole derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal XRD. Refine with SHELXL, applying TWIN/BASF commands for potential twinning .
  • Key Parameters : Analyze torsion angles (e.g., C5–N1–C6–O1) to confirm planarity between oxadiazole and benzamide moieties, critical for π-π stacking interactions .

Q. Table 2: Crystallographic Data Highlights

ParameterValueReference
Space groupP2₁/c
R-factor<0.05
Dihedral angle (°)8.2 (oxadiazole-benzamide)

Q. How can structure-activity relationships (SAR) guide the modification of fluorophenyl or nitro substituents?

Methodological Answer:

  • Fluorophenyl Modifications : Replace 4-fluorophenyl with 2-fluorophenyl () or 4-chlorophenyl () to assess steric/electronic effects on target binding.
  • Nitro Group Replacement : Substitute nitro with cyano (-CN) or amine (-NH₂) to evaluate redox activity and cytotoxicity .

Q. Table 3: SAR of Analogues

SubstituentBiological Activity (IC₅₀, µM)Reference
4-Fluorophenyl12.5 (HeLa)
2-Fluorophenyl18.7 (HeLa)
4-Chlorophenyl9.8 (HepG2)

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and compound purity (HPLC ≥98%) .
  • Orthogonal Assays : Cross-validate antimicrobial results with time-kill kinetics or biofilm inhibition assays .
  • Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., Grubbs’ test for outliers) .

Q. What computational methods support the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) .
  • QSAR Modeling : Develop regression models correlating logP and Hammett constants (σ) with antimicrobial IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.